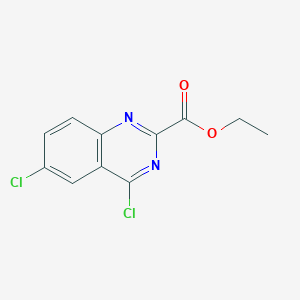

Ethyl 4,6-dichloroquinazoline-2-carboxylate

Description

Ethyl 4,6-dichloroquinazoline-2-carboxylate is a quinazoline derivative characterized by chlorine substitutions at positions 4 and 6 and an ethyl carboxylate group at position 2. According to available data, its CAS registry number is 33401-74-0, and its molecular formula is listed as C₁₁H₁₄O₃ . This discrepancy may indicate an error in the referenced source, as the expected formula should include C₁₁H₈Cl₂N₂O₂ (accounting for two chlorine atoms and two nitrogen atoms in the quinazoline ring).

The chlorine substituents enhance electrophilicity, making the compound reactive in cross-coupling reactions, while the ethyl carboxylate group may influence solubility and bioavailability .

Properties

IUPAC Name |

ethyl 4,6-dichloroquinazoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)10-14-8-4-3-6(12)5-7(8)9(13)15-10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPBSKCNIZYGHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596350 | |

| Record name | Ethyl 4,6-dichloroquinazoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150449-99-3 | |

| Record name | Ethyl 4,6-dichloro-2-quinazolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150449-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4,6-dichloroquinazoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,6-dichloroquinazoline-2-carboxylate typically involves the reaction of 4,6-dichloroquinazoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is often purified using advanced techniques such as column chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 6 of the quinazoline ring undergo nucleophilic substitution under varying conditions, enabling diverse functionalization.

Key Reactions:

-

Amination at C4/C6 :

Reaction with amines (e.g., morpholine, pyrrolidine) in the presence of a base like triethylamine (TEA) yields 4- or 6-aminoquinazoline derivatives. For example, nucleophilic displacement of the 4-chloro group with morpholine produces 4-morpholino-6-chloroquinazoline derivatives .

Conditions : Reflux in isopropanol or ethanol, 0–5°C. -

Hydrazine Substitution :

Hydrazine hydrate reacts with the 4-chloro position to form 4-hydrazinyl-6-chloroquinazoline, a precursor for further derivatization (e.g., thiosemicarbazides or semicarbazides) .

Conditions : Ethanol, TEA, 0–5°C.

Cross-Coupling Reactions

The chlorine atoms participate in palladium-catalyzed cross-coupling reactions, enabling aryl or heteroaryl group introductions.

Suzuki–Miyaura Coupling:

The C6 chlorine undergoes Suzuki coupling with aryl boronic acids to install aryl side chains. For example, coupling with phenylboronic acid forms 6-arylquinazoline derivatives .

Conditions : Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH/H₂O, reflux.

| Substrate | Boronic Acid | Product | Yield | Source |

|---|---|---|---|---|

| This compound | Phenylboronic acid | Ethyl 4-chloro-6-phenylquinazoline-2-carboxylate | 50–75% |

Ester Functional Group Transformations

The ethyl ester at position 2 undergoes hydrolysis, reduction, or condensation.

Hydrolysis:

Acidic or basic hydrolysis converts the ester to a carboxylic acid. For example:

Conditions : Reflux in aqueous HCl or NaOH.

Reduction:

Lithium aluminum hydride (LAH) reduces the ester to a primary alcohol, yielding 4,6-dichloroquinazoline-2-methanol .

Conditions : LAH, THF, 0°C to room temperature.

Oxidation and Cyclization

The benzyl alcohol intermediate (from ester reduction) undergoes oxidation to an aldehyde, followed by Horner–Emmons olefination for cyclization .

Example Pathway :

-

Reduction : LAH reduces the ester to alcohol.

-

Oxidation : MnO₂ oxidizes alcohol to aldehyde.

-

Olefination : Wittig reaction forms a double bond, leading to cyclized quinazoline derivatives.

Biological Activity and Derivatives

Derivatives of this compound show therapeutic potential:

-

PAK4 Inhibition : 4-Aminoquinazoline-2-carboxamide derivatives exhibit selective kinase inhibition (PAK4 K<sub>i</sub> = 0.009 μM) .

-

Anticancer Activity : Suzuki-coupled analogs demonstrate inhibition of tumor cell migration and invasion .

| Derivative | Biological Target | Activity (IC₅₀/Kᵢ) | Source |

|---|---|---|---|

| 4-Aminoquinazoline-2-carboxamide | PAK4 kinase | 0.009 μM | |

| 6-Arylquinazoline | mTOR pathway | <1 μM |

Scientific Research Applications

Medicinal Chemistry

EDQC has garnered attention for its potential anticancer and antimicrobial properties :

- Anticancer Activity : Research indicates that EDQC exhibits antiproliferative effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| EDQC | HeLa | 5.0 |

| EDQC | MCF-7 | 4.2 |

| EDQC | H460 | 3.8 |

| EDQC | HepG2 | 6.1 |

The IC₅₀ values demonstrate its efficacy in inhibiting cancer cell growth, particularly through the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is crucial for tumor growth and angiogenesis .

- Antimicrobial Activity : Preliminary studies suggest that EDQC may possess significant antibacterial properties against various pathogens. Further research is required to elucidate these effects fully.

Chemical Synthesis

EDQC serves as a valuable building block for synthesizing more complex quinazoline derivatives. Its unique substitution pattern allows for the development of novel compounds with tailored biological activities.

Material Science

In industrial applications, EDQC is utilized in the development of new materials and chemical processes, leveraging its unique chemical properties to enhance material performance.

Case Studies

Recent studies underscore the potential of EDQC as a lead compound in drug discovery:

Mechanism of Action

The mechanism of action of ethyl 4,6-dichloroquinazoline-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Differences

Ethyl 4,6-dichloroquinazoline-2-carboxylate is structurally analogous to 4,6-dichloro-2-methylquinazoline (CAS: 338739-44-9 ). The key difference lies in the substituent at position 2:

*Note: The molecular formula for this compound in is inconsistent with its name, likely omitting Cl and N atoms.

Implications of Substituents:

- Electron-Withdrawing Effects : Both compounds feature chlorine atoms at positions 4 and 6, which increase electrophilicity and facilitate nucleophilic aromatic substitution reactions.

- Reactivity : The ester group in this compound may undergo hydrolysis to form carboxylic acid derivatives, a property absent in the methyl-substituted analog .

Biological Activity

Ethyl 4,6-dichloroquinazoline-2-carboxylate (EDQC) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

EDQC has the molecular formula and a molecular weight of approximately 270.00 g/mol. The compound features a quinazoline core with chlorine substituents at the 4 and 6 positions and an ethyl ester group at the 2 position, which contributes to its unique chemical properties and biological activities.

Synthesis

The synthesis of EDQC typically involves the reaction of 4,6-dichloroquinazoline with ethyl chloroformate in the presence of a base such as triethylamine. This reaction is performed under reflux conditions and the product is purified through recrystallization. Industrial methods for producing EDQC mirror laboratory techniques but are optimized for higher yields.

Anticancer Properties

Research has demonstrated that EDQC exhibits considerable antiproliferative activity against various cancer cell lines. In studies involving four cancer cell lines (cervical, breast, lung, and hepatic carcinoma), derivatives synthesized from EDQC showed significant inhibition of cell growth . For instance:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| EDQC | HeLa | 5.0 |

| EDQC | MCF-7 | 4.2 |

| EDQC | H460 | 3.8 |

| EDQC | HepG2 | 6.1 |

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's efficacy in targeting cancer cells .

The mechanism by which EDQC exerts its biological effects involves its interaction with specific molecular targets, including enzymes and receptors implicated in cancer progression. Preliminary studies suggest that it may inhibit key pathways involved in tumor growth and angiogenesis, particularly through inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway .

Antimicrobial Activity

In addition to its anticancer properties, EDQC has been investigated for antimicrobial activity. Preliminary studies indicate that it may possess significant antibacterial properties against various pathogens, though further research is needed to fully elucidate these effects.

Comparative Analysis with Similar Compounds

EDQC can be compared with other quinazoline derivatives based on their structural features and biological activities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2,4-dichloroquinazoline-8-carboxylate | C₁₁H₈Cl₂N₂O₂ | Different chlorine positioning affecting activity |

| Quinazoline-2-carboxylic acid | C₉H₆N₂O₂ | Lacks chlorine substituents; different biological profile |

| 4-(Trifluoromethyl)quinazoline | C₉H₆F₃N₂ | Fluorine substituents may alter lipophilicity |

The unique substitution pattern of EDQC enhances its potential as a versatile building block for further drug development.

Case Studies

Recent studies have highlighted the potential of EDQC as a lead compound in drug discovery:

- Case Study A : A series of derivatives were synthesized based on EDQC, leading to compounds that exhibited improved potency against cancer cell lines compared to the parent compound.

- Case Study B : In vivo studies are ongoing to assess the efficacy of EDQC in animal models, focusing on its pharmacokinetics and potential side effects.

Q & A

Q. What are the recommended synthetic routes for Ethyl 4,6-dichloroquinazoline-2-carboxylate, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via condensation reactions involving precursors like 4,6-dichloroquinazoline derivatives and ethyl esters. For example, a multi-step synthesis may include reacting 4,6-dichloro-2-carboxylic acid with ethanol under acid catalysis, followed by purification via recrystallization (e.g., ethanol as a solvent) . Optimization strategies include:

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key methods include:

- NMR spectroscopy : H and C NMR to confirm substituent positions and ester functionality.

- X-ray crystallography : Resolve molecular geometry and confirm crystal packing using programs like SHELXL .

- HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm.

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) .

Q. What safety protocols should be followed when handling this compound?

While specific toxicity data are limited, general precautions include:

- Personal protective equipment (PPE) : Chemical-resistant gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- Spill management : Absorb spills with inert material (e.g., vermiculite) and avoid environmental release .

- First aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity?

Discrepancies often arise from approximations in computational models (e.g., DFT). Strategies include:

- Multi-method validation : Cross-reference DFT results with semi-empirical methods (e.g., PM6) and experimental kinetics data .

- Solvent effects : Account for solvation models (e.g., COSMO-RS) to better align computed vs. observed reaction rates.

- Crystallographic validation : Use X-ray structures to verify bond lengths and angles, which can inform computational parameter adjustments .

Q. What strategies can optimize the compound’s bioactivity through structural modifications?

Structure-activity relationship (SAR) studies suggest:

- Chlorine substitution : Replacing 4- or 6-chloro groups with electron-withdrawing substituents (e.g., trifluoromethyl) may enhance binding to target enzymes .

- Ester hydrolysis : Converting the ethyl ester to a carboxylic acid derivative could improve solubility for in vivo assays .

- Heterocyclic fusion : Introducing fused rings (e.g., thiazole) may modulate pharmacokinetic properties .

Q. How do different crystal packing arrangements affect the compound’s physicochemical properties?

Crystallographic studies reveal:

- Hydrogen bonding : Strong intermolecular O–H···N interactions in the crystal lattice can increase melting points and reduce solubility .

- Polymorphism : Different packing motifs (e.g., herringbone vs. layered structures) may alter dissolution rates, impacting bioavailability.

- Thermal stability : Tight packing (e.g., π-π stacking) correlates with higher thermal decomposition temperatures .

Methodological Guidance for Data Analysis

- Contradictory spectral data : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with crystallographic data .

- Reaction optimization : Use design of experiments (DoE) to systematically vary temperature, catalyst loading, and solvent polarity .

- Bioactivity assays : Pair in vitro enzyme inhibition studies (e.g., acetylcholinesterase) with molecular docking simulations to identify key binding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.